molecular formula C20H16ClFN4O2S B11382092 N-[4-(acetylamino)phenyl]-5-chloro-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide

N-[4-(acetylamino)phenyl]-5-chloro-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide

Cat. No.: B11382092
M. Wt: 430.9 g/mol
InChI Key: QDRMBYPVHVAIDD-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-5-chloro-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide is a pyrimidine derivative characterized by a 5-chloro-substituted pyrimidine core. Key structural features include:

  • A carboxamide moiety at position 4, linked to a 4-acetylamino phenyl group, which may enhance solubility and serve as a hydrogen-bonding site.
  • The molecular formula is C₂₁H₁₇ClFN₄O₂S (calculated based on structural analogs), with a molecular weight of approximately 435.90 g/mol (estimated).

The 2-fluorobenzyl group may improve metabolic stability and membrane penetration compared to non-fluorinated analogs .

Properties

Molecular Formula

C20H16ClFN4O2S

Molecular Weight

430.9 g/mol

IUPAC Name

N-(4-acetamidophenyl)-5-chloro-2-[(2-fluorophenyl)methylsulfanyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C20H16ClFN4O2S/c1-12(27)24-14-6-8-15(9-7-14)25-19(28)18-16(21)10-23-20(26-18)29-11-13-4-2-3-5-17(13)22/h2-10H,11H2,1H3,(H,24,27)(H,25,28)

InChI Key

QDRMBYPVHVAIDD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-5-chloro-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-5-chloro-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-5-chloro-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Sulfanyl Group Modifications: The 2-fluorobenzylsulfanyl group in the target compound provides greater steric hindrance and lipophilicity compared to ethylsulfanyl () or 4-fluorobenzylsulfanyl (). This may enhance target binding in hydrophobic pockets .

Carboxamide vs. Carboxylic Acid :

  • The carboxamide in the target compound likely improves oral bioavailability compared to carboxylic acid derivatives (), which may suffer from ionization at physiological pH .

Fluorine Positioning :

  • The 2-fluorobenzyl group in the target compound may induce distinct electronic effects compared to 4-fluorobenzyl (), altering dipole moments and intermolecular interactions .

Physicochemical and Structural Properties

  • Solubility: The acetylamino phenyl group in the target compound may enhance aqueous solubility compared to analogs with alkyl or trifluoromethyl substituents () .
  • Crystal Packing : Pyrimidines with hydrogen-bonding motifs (e.g., N—H⋯N in ) exhibit stable crystal lattices, which may influence formulation stability. The target compound’s carboxamide could participate in similar interactions .

Biological Activity

N-[4-(acetylamino)phenyl]-5-chloro-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure that includes a pyrimidine core substituted with various functional groups. Its molecular formula is C18H17ClFN2O2SC_{18}H_{17}ClFN_2O_2S, and it has a molecular weight of approximately 363.85 g/mol. The presence of the chloro and fluorobenzyl groups is significant for its biological activity.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, research has shown that pyrimidine derivatives can inhibit the replication of viruses such as respiratory syncytial virus (RSV) and hepatitis C virus (HCV). The EC50 values for related compounds range from 5 to 28 μM, demonstrating their effectiveness at micromolar concentrations .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, derivatives with similar structures have been reported to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis, thereby exhibiting potential as anticancer agents . The selectivity index for these compounds indicates a favorable therapeutic window, suggesting lower toxicity to normal cells compared to cancer cells.

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication and cancer cell proliferation.
  • Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may increase ROS levels in cells, contributing to its cytotoxic effects.

Case Studies

  • Respiratory Syncytial Virus (RSV) : A study demonstrated that a structurally related pyrimidine derivative significantly reduced RSV replication in vitro with an EC50 value of 6.7 μM .
  • Cancer Cell Lines : In tests involving various cancer cell lines, compounds with similar structural motifs showed IC50 values ranging from 10 to 30 μM, indicating effective growth inhibition .

Data Table: Biological Activity Summary

Biological ActivityTargetEC50/IC50 ValueReference
AntiviralRSV6.7 μM
AnticancerVarious Cancer Cell Lines10-30 μM
Enzyme InhibitionThymidylate SynthaseNot specified

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